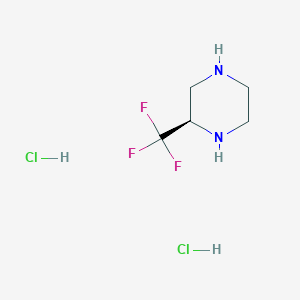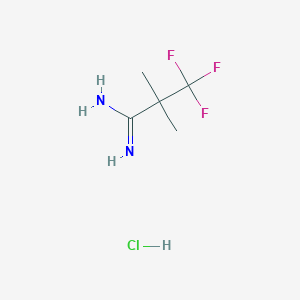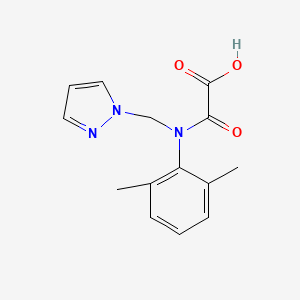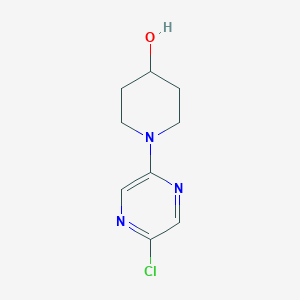
(R)-2-Trifluoromethyl-piperazine dihydrochloride
Übersicht
Beschreibung
®-2-Trifluoromethyl-piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Biochemische Analyse
Biochemical Properties
®-2-Trifluoromethyl-piperazine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with Rho-associated protein kinase (ROCK), inhibiting both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site . This inhibition affects various cellular processes, including cell contraction, motility, and proliferation. The compound’s ability to inhibit ROCK makes it a useful tool for studying the biochemical pathways involving this kinase.
Cellular Effects
The effects of ®-2-Trifluoromethyl-piperazine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance the survival of human embryonic stem cells by preventing dissociation-induced apoptosis . Additionally, it improves the survival of cryopreserved cells and aids in the reprogramming of fibroblasts to mature neurons . These cellular effects highlight the compound’s potential in regenerative medicine and cell therapy.
Molecular Mechanism
At the molecular level, ®-2-Trifluoromethyl-piperazine dihydrochloride exerts its effects through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, the compound prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion. The compound’s ability to modulate these molecular mechanisms makes it a valuable tool for studying cell biology and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Trifluoromethyl-piperazine dihydrochloride can vary over time. The compound is stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on ROCK for several weeks, although some degradation may occur. These temporal effects are important for researchers to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ®-2-Trifluoromethyl-piperazine dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as reduced cell viability and increased apoptosis have been observed . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
®-2-Trifluoromethyl-piperazine dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK. The inhibition of ROCK by the compound affects various downstream signaling pathways, including those involved in cell survival, proliferation, and differentiation . Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes regulated by ROCK.
Transport and Distribution
The transport and distribution of ®-2-Trifluoromethyl-piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is cell-permeable and can readily diffuse across cell membranes . Once inside the cell, it interacts with ROCK and other target proteins, leading to its accumulation in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to target proteins.
Subcellular Localization
The subcellular localization of ®-2-Trifluoromethyl-piperazine dihydrochloride is primarily determined by its interaction with ROCK and other target proteins. The compound is known to localize to the cytoplasm, where it exerts its inhibitory effects on ROCK . Additionally, it may be directed to specific subcellular compartments through post-translational modifications or targeting signals. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Trifluoromethyl-piperazine dihydrochloride typically involves the introduction of a trifluoromethyl group into a piperazine ring. One common method includes the reaction of piperazine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of ®-2-Trifluoromethyl-piperazine dihydrochloride may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Trifluoromethyl-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Trifluoromethyl-piperazine dihydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-Trifluoromethyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Levocetirizine dihydrochloride: Another compound with a piperazine ring, used as an antihistamine.
Tetrahydrobiopterin: A compound with a piperazine-like structure, used as a cofactor in enzymatic reactions.
Uniqueness: ®-2-Trifluoromethyl-piperazine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group on the piperazine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2R)-2-(trifluoromethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQCSXZPHHOPQ-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)



